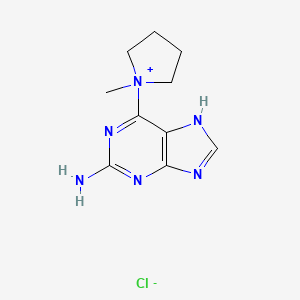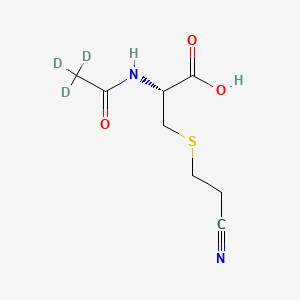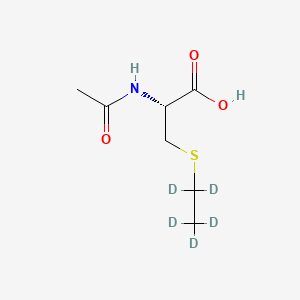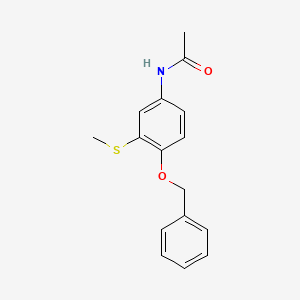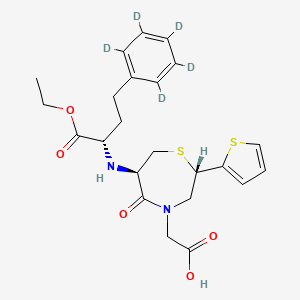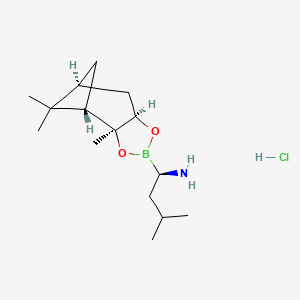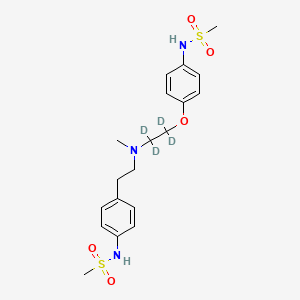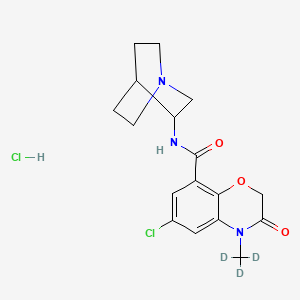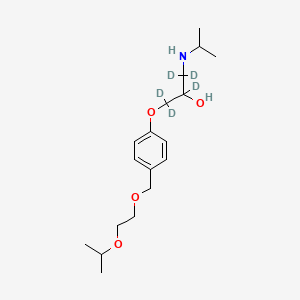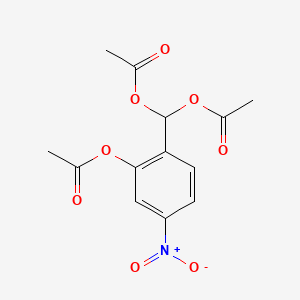
2-Acetoxy-4-nitro-benzaldiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-4-nitro-benzaldiacetate is a chemical compound with the molecular formula C₁₃H₁₃NO₈ and a molecular weight of 311.24 g/mol . It is a yellow crystalline powder that belongs to the class of benzaldehyde derivatives. This compound is primarily used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4-nitro-benzaldiacetate can be achieved through a multi-step process involving the nitration of toluene derivatives followed by acetylation. One common method involves the reaction of p-nitrotoluene with acetic anhydride in the presence of concentrated sulfuric acid. The reaction mixture is maintained at low temperatures (0-10°C) to control the exothermic nature of the reaction . After the nitration step, the product is purified and subjected to acetylation to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and acetylation processes. The use of industrial-grade reagents and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carried out in large reactors with precise temperature control to prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4-nitro-benzaldiacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-acetoxy-4-amino-benzaldiacetate, while substitution of the acetoxy group can produce various substituted benzaldehyde derivatives .
Scientific Research Applications
2-Acetoxy-4-nitro-benzaldiacetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4-nitro-benzaldiacetate involves its interaction with specific molecular targets. The compound can undergo enzymatic hydrolysis to release acetic acid and 4-nitrobenzaldehyde, which can further participate in various biochemical pathways. The nitro group can also be reduced to an amine, which may interact with cellular proteins and enzymes, affecting their function .
Comparison with Similar Compounds
2-Acetoxy-4-nitro-benzaldiacetate can be compared with other benzaldehyde derivatives such as:
4-Nitrobenzaldehyde: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
2-Acetoxybenzaldehyde: Lacks the nitro group, resulting in different chemical and biological properties.
4-Acetoxy-3-nitrobenzaldehyde: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
The unique combination of acetoxy and nitro groups in this compound makes it a versatile compound with distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(diacetyloxymethyl)-5-nitrophenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8/c1-7(15)20-12-6-10(14(18)19)4-5-11(12)13(21-8(2)16)22-9(3)17/h4-6,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNQRFYBDCYWBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186320 |
Source


|
| Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54362-25-3 |
Source


|
| Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54362-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
